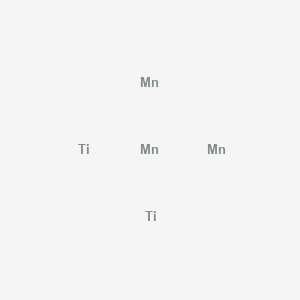

Manganese--titanium (3/2)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Manganese–titanium (3/2) is a compound that combines the properties of manganese and titanium. Manganese is known for its hardness and brittleness, while titanium is recognized for its high strength-to-weight ratio and excellent corrosion resistance. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of manganese–titanium (3/2) involves the reaction of manganese and titanium in specific stoichiometric ratios. One common method is the solid-state reaction, where manganese and titanium powders are mixed and heated at high temperatures to form the compound. The reaction conditions typically involve temperatures ranging from 800°C to 1200°C in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of manganese–titanium (3/2) often involves the use of advanced metallurgical techniques. One such method is the vacuum arc remelting process, where the elements are melted together in a vacuum to ensure high purity and uniform composition. Another method is the powder metallurgy technique, where the powdered elements are compacted and sintered to form the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: Manganese–titanium (3/2) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form manganese and titanium oxides, and it can be reduced back to its elemental form under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions of manganese–titanium (3/2) include oxygen, hydrogen, and various acids and bases. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of manganese–titanium (3/2) include manganese oxide, titanium oxide, and various mixed oxides. These products have significant industrial applications, particularly in the fields of catalysis and materials science .

Wissenschaftliche Forschungsanwendungen

Manganese–titanium (3/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology and medicine, the compound is studied for its potential use in bone implants and other biomedical devices, as it can enhance the biocompatibility and mechanical properties of titanium-based materials .

In industry, manganese–titanium (3/2) is used in the production of high-strength alloys and coatings. Its excellent corrosion resistance makes it valuable in aerospace and marine applications. Additionally, the compound is being explored for use in energy storage systems, such as redox flow batteries, due to its electrochemical properties .

Wirkmechanismus

The mechanism of action of manganese–titanium (3/2) involves its interaction with various molecular targets and pathways. In biological systems, the compound can modulate the activity of enzymes and proteins involved in bone metabolism and immune responses. For example, manganese-implanted titanium surfaces have been shown to enhance the osteogenic differentiation of bone marrow mesenchymal stem cells and promote the polarization of macrophages towards a pro-healing phenotype .

In industrial applications, the compound’s mechanism of action is related to its ability to form stable oxides and other compounds under specific conditions. This stability is crucial for its use in high-temperature and corrosive environments .

Vergleich Mit ähnlichen Verbindungen

Manganese–titanium (3/2) can be compared with other similar compounds, such as manganese–aluminum and titanium–vanadium. While manganese–aluminum is known for its lightweight and high-strength properties, it lacks the excellent corrosion resistance of manganese–titanium (3/2). On the other hand, titanium–vanadium is recognized for its high-temperature stability but does not offer the same level of biocompatibility as manganese–titanium (3/2) .

List of Similar Compounds:- Manganese–aluminum

- Titanium–vanadium

- Manganese–chromium

- Titanium–zirconium

These comparisons highlight the unique combination of properties that make manganese–titanium (3/2) a valuable compound in various fields.

Eigenschaften

CAS-Nummer |

63749-14-4 |

|---|---|

Molekularformel |

Mn3Ti2 |

Molekulargewicht |

260.55 g/mol |

IUPAC-Name |

manganese;titanium |

InChI |

InChI=1S/3Mn.2Ti |

InChI-Schlüssel |

DWMRLVJSQOEJBE-UHFFFAOYSA-N |

Kanonische SMILES |

[Ti].[Ti].[Mn].[Mn].[Mn] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)

![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)

![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)

![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)

![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)

![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)